molecular formula C16H26BNO4S B12089687 N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide

Cat. No.: B12089687
M. Wt: 339.3 g/mol
InChI Key: HROQTRBIZSHQJV-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide typically involves the reaction of 4-methyl-3-bromophenyl propane-2-sulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide involves its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions can disrupt biological pathways and inhibit enzyme activity, making the compound effective in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane-2-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in medicinal chemistry and as a versatile reagent in organic synthesis .

Properties

Molecular Formula

C16H26BNO4S

Molecular Weight

339.3 g/mol

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide

InChI

InChI=1S/C16H26BNO4S/c1-11(2)23(19,20)18-13-9-8-12(3)14(10-13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3

InChI Key

HROQTRBIZSHQJV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C(C)C)C

Origin of Product

United States

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